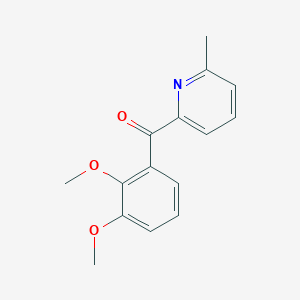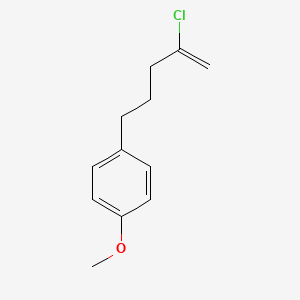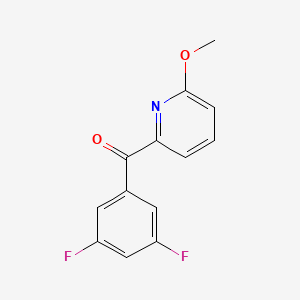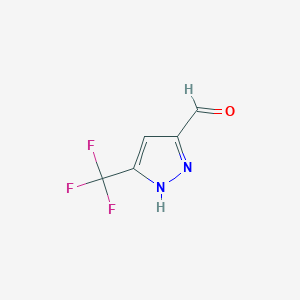
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Übersicht
Beschreibung
“5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is a chemical compound that is part of the pyrazole family. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms1. However, specific information about “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not readily available.
Synthesis Analysis
The synthesis of trifluoromethylated pyrazoles often involves the use of trifluoromethylating agents in the presence of a catalyst23. However, the specific synthesis process for “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the vibrational wavenumbers can be determined by Hartree–Fock (HF) and DFT calculations in the B3LYP framework with the 6-311++G (d, p) basis set4. The potential energy distribution (PED) generates the assignments of vibrational wavenumbers4. However, specific molecular structure analysis for “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not explicitly mentioned in the available literature.Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions. For instance, it can undergo reactions with amino groups on surfaces5. However, the specific chemical reactions involving “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine substituted molecules8. However, the specific physical and chemical properties of “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
A significant application of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde derivatives involves their use in microwave-assisted synthesis. For instance, the compound was used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and the corresponding 5-oxides. This synthesis process was expedited by microwave treatment and involved cross-coupling conditions, highlighting the compound's utility in facilitating chemical reactions under specific conditions (Palka et al., 2014).
Novel Synthesis Pathways
The compound has been central to the development of novel synthesis pathways for various derivatives. For instance, it has been used in the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, showcasing its flexibility and utility in creating new compounds through diverse chemical reactions (Hu et al., 2010).
Antimicrobial Applications
Apart from its synthesis applications, derivatives of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde have been investigated for their antimicrobial properties. For example, a series of compounds involving this structure were synthesized and exhibited a broad spectrum of antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Bhat et al., 2016).
Eco-Friendly Synthesis Approaches
Green Synthesis Techniques
Eco-friendly synthesis techniques involving 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde derivatives have been developed. For instance, an efficient synthesis involving Knoevenagel condensation reaction was performed using conventional and non-conventional techniques. Notably, non-conventional techniques like microwave and ultrasonic-assisted reactions required shorter reaction times and were applicable for a larger set of substrates, emphasizing the importance of eco-friendly conditions (Gadakh et al., 2010).
Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies. For instance, certain trifluoromethyl-containing compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation910. However, the specific safety and hazards of “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not explicitly mentioned in the available literature.
Zukünftige Richtungen
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials1112. This suggests that there is potential for future research and applications involving “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde”. However, specific future directions for this compound are not explicitly mentioned in the available literature.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVBFKAVWNSXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678845 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
CAS RN |
591234-14-9 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




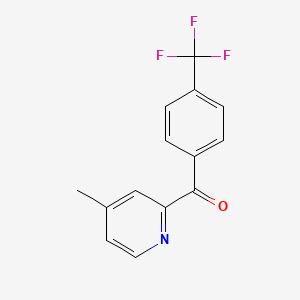
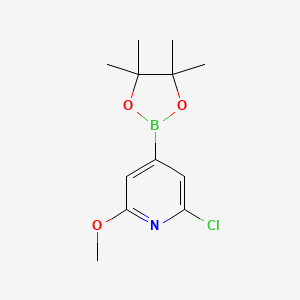
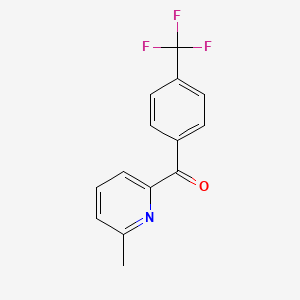
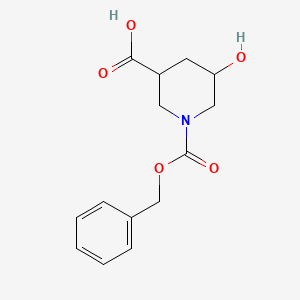
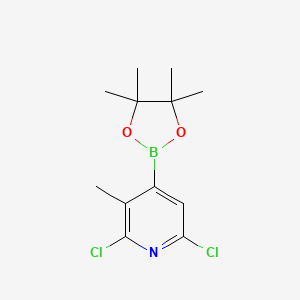
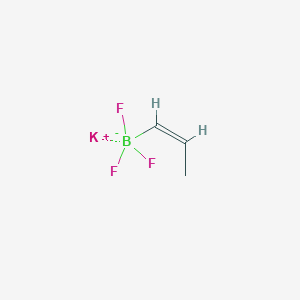

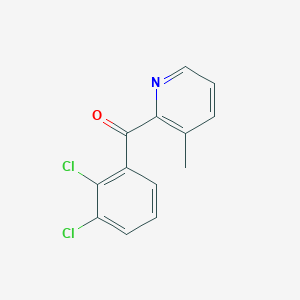
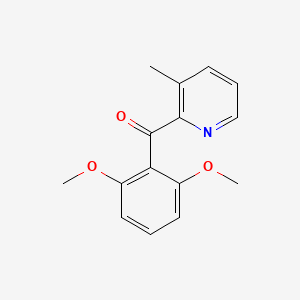
![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
